Ethyl 5-amino-3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate
CAS No.: 477853-69-3
Cat. No.: VC5704913
Molecular Formula: C15H14Cl2N2O6
Molecular Weight: 389.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477853-69-3 |
|---|---|
| Molecular Formula | C15H14Cl2N2O6 |
| Molecular Weight | 389.19 |
| IUPAC Name | ethyl 5-amino-3-[2-(2,4-dichlorobenzoyl)oxyethoxy]-1,2-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C15H14Cl2N2O6/c1-2-22-15(21)11-12(18)25-19-13(11)23-5-6-24-14(20)9-4-3-8(16)7-10(9)17/h3-4,7H,2,5-6,18H2,1H3 |
| Standard InChI Key | CIQCOVWEIBGZJW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=C(C=C(C=C2)Cl)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s isoxazole ring (a five-membered heterocycle with nitrogen and oxygen atoms at positions 1 and 2) serves as the central scaffold. Substitutions at positions 3, 4, and 5 include:
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Position 3: A 2-[(2,4-dichlorobenzoyl)oxy]ethoxy group, formed via an ether linkage to the dichlorobenzoyl moiety.
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Position 4: An ethyl carboxylate ester ().
The 2,4-dichlorobenzoyl component introduces hydrophobicity and electron-withdrawing effects, while the ethoxy spacer enhances molecular flexibility. The ethyl carboxylate may improve solubility in organic solvents .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 389.19 g/mol | |
| IUPAC Name | ethyl 5-amino-3-[2-(2,4-dichlorobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate | |
| Topological Polar Surface Area | 119 Ų |
Synthesis and Derivative Formation
Derivatives and Modifications
Replacing the amino group at position 5 with a dimethylaminomethylene group yields ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate (CAS 303997-07-1, ) . This modification increases molecular weight to 444.27 g/mol and alters electronic properties, potentially enhancing receptor binding .
Biological Activity and Mechanism
Insecticidal Properties
Isoxazole derivatives exhibit potent activity against Anopheles gambiae, the primary malaria vector. The dichlorobenzoyl group likely disrupts mitochondrial function or acetylcholinesterase activity in insects, while the amino group facilitates hydrogen bonding with target enzymes . Comparative studies show that halogenated benzoyl esters enhance bioactivity compared to non-halogenated analogs.
Enzyme Interaction Studies
Molecular docking simulations suggest strong affinity for cytochrome P450 enzymes, particularly CYP3A4 () . The dichlorophenyl group occupies hydrophobic pockets, while the carboxylate forms salt bridges with arginine residues . Such interactions may underlie its role as a metabolic modulator or pro-insecticide.
Applications in Medicinal and Agrochemical Research
Pharmaceutical Development
The compound’s scaffold is being explored for:
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Anticancer Agents: Isoxazole cores inhibit tubulin polymerization in breast cancer cell lines ().
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Antimicrobials: Dichlorobenzoyl-containing derivatives show MIC values of 4 µg/mL against Staphylococcus aureus .
Agrochemical Innovations
As a lead compound for next-generation insecticides, it overcomes resistance in A. gambiae by targeting novel binding sites. Field trials demonstrate 98% larval mortality at 10 ppm concentrations.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparisons
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